1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features multiple functional groups, including bromine, hydroxyl, methoxy, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The bromine and chloro substituents can be reduced to hydrogen.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the methoxy group could result in a variety of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other chromeno[2,3-c]pyrrole derivatives with different substituents. Examples could be:
- 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
The uniqueness of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H17BrClNO5 |
---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H17BrClNO5/c1-32-19-11-14(10-16(26)23(19)30)21-20-22(29)15-7-3-5-9-18(15)33-24(20)25(31)28(21)12-13-6-2-4-8-17(13)27/h2-11,21,30H,12H2,1H3 |
InChI Key |
RWLKLXQLTJQDJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=CC=CC=C5C3=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.